(Phe13,Tyr19)-Melanin-Concentrating Hormone: A Technical Guide to its Structure, Function, and Experimental Application
(Phe13,Tyr19)-Melanin-Concentrating Hormone: A Technical Guide to its Structure, Function, and Experimental Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Phe13,Tyr19)-Melanin-Concentrating Hormone, a synthetic analog of the endogenous neuropeptide Melanin-Concentrating Hormone (MCH), serves as a critical tool in the study of energy homeostasis, appetite regulation, and other physiological processes mediated by the MCH system. This document provides a comprehensive overview of the structure and function of (Phe13,Tyr19)-MCH, with a focus on its interaction with the MCH receptors 1 (MCHR1) and 2 (MCHR2). Detailed experimental protocols for its synthesis, radiolabeling, and application in binding and functional assays are presented. Furthermore, this guide includes a quantitative summary of its receptor interaction profile and visual representations of its signaling pathway and experimental workflows to facilitate its effective use in research and drug discovery.
Introduction
Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide predominantly expressed in the lateral hypothalamus and zona incerta of the mammalian brain. It plays a pivotal role in the regulation of energy balance, with central administration stimulating food intake. The physiological effects of MCH are mediated through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. To facilitate the study of these receptors, the synthetic analog (Phe13,Tyr19)-MCH was developed. This analog, where Phenylalanine and Tyrosine are substituted at positions 13 and 19 respectively, was designed to be readily iodinated for use as a radioligand in receptor binding assays.[1] (Phe13,Tyr19)-MCH has proven to be a potent agonist for both MCHR1 (also known as SLC-1) and MCHR2, making it an invaluable pharmacological tool.[1][2]
Structure of (Phe13,Tyr19)-MCH
(Phe13,Tyr19)-MCH is a cyclic peptide whose structure is crucial for its biological activity.
Primary Structure
The amino acid sequence of human, mouse, and rat (Phe13,Tyr19)-MCH is: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe -Arg-Pro-Cys-Trp-Gln-Tyr
A disulfide bridge is formed between the Cysteine residues at positions 7 and 16, creating a cyclic structure essential for receptor recognition and activation.
Key Structural Modifications
The defining feature of this analog is the substitution of the native amino acids at two positions:
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Phenylalanine at position 13 (Phe13): Replaces the native Tyrosine.
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Tyrosine at position 19 (Tyr19): Replaces the native Valine. This modification provides a site for radioiodination, typically with Iodine-125 (¹²⁵I), to create a high-affinity radioligand for MCH receptor studies.[1]
Function and Mechanism of Action
(Phe13,Tyr19)-MCH functions as a potent agonist at both MCHR1 and MCHR2, mimicking the effects of endogenous MCH.[2]
Receptor Binding and Activation
(Phe13,Tyr19)-MCH binds to MCHR1 and MCHR2 with high affinity. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Signaling Pathway
Both MCHR1 and MCHR2 are known to couple to the Gq class of G proteins.[3] The activation of the Gq pathway by (Phe13,Tyr19)-MCH initiates the following cascade:
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Gq protein activation: The activated MCH receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein.
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Phospholipase C (PLC) activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.
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Second messenger generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
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Intracellular calcium release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
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Downstream cellular responses: The increase in intracellular calcium and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC) and calmodulin-dependent kinases, leading to a cellular response.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of (Phe13,Tyr19)-MCH for human MCH receptors.
Table 1: Binding Affinity of (Phe13,Tyr19)-MCH
| Ligand | Receptor | Cell Line | Assay Type | Radioligand | IC₅₀ (nM ± SEM) | Reference |
| (Phe13,Tyr19)-MCH | MCHR1 | HEK293 | Competition Binding | --INVALID-LINK---MCH | 0.3 ± 0.1 | [2] |
| (Phe13,Tyr19)-MCH | MCHR2 | HEK293 | Competition Binding | --INVALID-LINK---MCH | 0.8 ± 0.1 | [2] |
Table 2: Functional Potency of (Phe13,Tyr19)-MCH
| Ligand | Receptor | Cell Line | Assay Type | Response Measured | EC₅₀ (nM ± SEM) | Reference |
| (Phe13,Tyr19)-MCH | MCHR1 | HEK293 | Calcium Mobilization | Intracellular Ca²⁺ increase | 8.5 ± 0.9 | [2] |
| (Phe13,Tyr19)-MCH | MCHR2 | HEK293 | Calcium Mobilization | Intracellular Ca²⁺ increase | 0.2 ± 0.1 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and use of (Phe13,Tyr19)-MCH are provided below.
Solid-Phase Peptide Synthesis of (Phe13,Tyr19)-MCH
This protocol outlines the manual synthesis of (Phe13,Tyr19)-MCH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
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Fmoc-protected amino acids
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Rink Amide resin
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Water
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Iodine
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Methanol
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Solid-phase synthesis vessel
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Shaker
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
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Fmoc Deprotection:
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Treat the resin with 20% piperidine in DMF for 5 minutes.
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Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
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Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.
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Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm complete coupling using a Kaiser test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
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Cleavage and Deprotection:
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After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
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Filter the resin and collect the filtrate containing the linear peptide.
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Precipitate the peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the linear peptide in a dilute aqueous solution.
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Add a solution of iodine in methanol dropwise with stirring until a persistent yellow color is observed.
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Stir for an additional 1-2 hours.
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Quench the excess iodine with a solution of ascorbic acid.
-
-
Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Radioligand Binding Assay
This protocol describes a competitive binding assay using --INVALID-LINK---MCH to determine the affinity of test compounds for MCHR1 or MCHR2.
Materials:
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Cell membranes prepared from HEK293 cells stably expressing MCHR1 or MCHR2
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--INVALID-LINK---MCH
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Unlabeled (Phe13,Tyr19)-MCH (for non-specific binding)
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Test compounds
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Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
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96-well plates
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Glass fiber filters
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Filtration apparatus
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Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of --INVALID-LINK---MCH (typically at its Kd), and varying concentrations of the test compound.
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Total Binding: Wells containing only radioligand and membranes.
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Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of unlabeled (Phe13,Tyr19)-MCH.
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Competition: Wells containing radioligand, membranes, and serial dilutions of the test compound.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
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Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
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Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Calcium Mobilization Assay
This protocol measures the ability of (Phe13,Tyr19)-MCH to stimulate intracellular calcium release in cells expressing MCH receptors.
Materials:
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HEK293 cells stably expressing MCHR1 or MCHR2
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Cell culture medium
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Black-walled, clear-bottom 96-well plates
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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(Phe13,Tyr19)-MCH
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Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
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Cell Plating: Seed the MCH receptor-expressing cells into 96-well plates and culture overnight to allow for adherence.
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Dye Loading:
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Remove the culture medium and add the calcium-sensitive dye solution to each well.
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Incubate for 45-60 minutes at 37°C in the dark.
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Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the automated injector to add varying concentrations of (Phe13,Tyr19)-MCH to the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of (Phe13,Tyr19)-MCH.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
(Phe13,Tyr19)-MCH is a well-characterized and indispensable tool for investigating the MCH system. Its properties as a high-affinity agonist for both MCHR1 and MCHR2, coupled with its suitability for radioiodination, have enabled significant advances in understanding the roles of these receptors in health and disease. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this important pharmacological agent in their studies of energy metabolism, obesity, and related disorders.
